醋酸脱氨加压素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

四氢异喹啉盐酸盐在科学研究中具有广泛的应用:

化学: 它用于研究 GABA 能神经传递的功能和调节。

生物学: 研究人员用它来探索它对神经元活动的影响及其潜在的治疗应用。

作用机制

生化分析

Biochemical Properties

Desmopressin acetate interacts with V1, V2, or V3 receptors in the body, with differing signal cascade systems . It displays enhanced antidiuretic potency and fewer pressor effects due to V2-selective actions .

Cellular Effects

Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, Desmopressin acetate mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It influences cell function by controlling the water content in the body .

Molecular Mechanism

The antidiuretic effects of Desmopressin acetate are mediated by stimulation of vasopressin 2 (V2) receptors, thereby increasing water re-absorption in the kidney .

Temporal Effects in Laboratory Settings

It is known that Desmopressin acetate has a prolonged half-life and duration of action compared to endogenous ADH .

Dosage Effects in Animal Models

In animal models, Desmopressin acetate is used to control polyuria . The effects of the product vary with different dosages. Too much Desmopressin acetate can cause swelling and water retention .

Metabolic Pathways

Desmopressin acetate is not likely to undergo significant metabolism in the liver . It is a synthetic analogue of ADH, which plays a crucial role in the control of the water content in the body .

Transport and Distribution

It is known that Desmopressin acetate acts on the cells of the distal part of the nephron and the collecting tubules in the kidney .

Subcellular Localization

It is known that Desmopressin acetate acts on the cells of the distal part of the nephron and the collecting tubules in the kidney .

准备方法

四氢异喹啉盐酸盐的合成涉及制备 I 型无水加巴唑。 一种方法包括将产品样品在 110°C 的大气压下加热 1.25 小时 . 得到的固体的 X 射线粉末衍射谱是在环境温度下记录的,显示出特定峰值,证实了所需化合物的形成 . 工业生产方法可能涉及类似的反应条件,但在更大规模上进行,以确保一致的收率和纯度。

化学反应分析

四氢异喹啉盐酸盐会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化以形成不同的衍生物。

还原: 还原反应可以改变其结构,可能改变其药理特性。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用的具体反应条件和试剂。

相似化合物的比较

四氢异喹啉盐酸盐与其他 GABA 受体激动剂相比,例如:

蝇蕈醇: 一种天然存在的化合物,具有类似的 GABA 能活性,但药代动力学特性不同。

巴氯芬: 一种 GABA B 受体激动剂,用作肌肉松弛剂。

四氢异喹啉盐酸盐的独特之处在于它对含有δ亚基的 GABA A 受体的选择性作用,以及它能够诱导深度睡眠,而不会出现苯二氮卓类药物的增强作用 .

属性

CAS 编号 |

62288-83-9 |

|---|---|

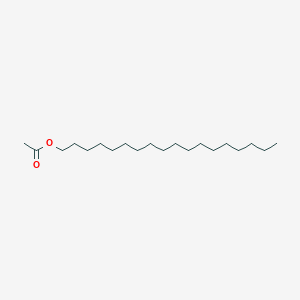

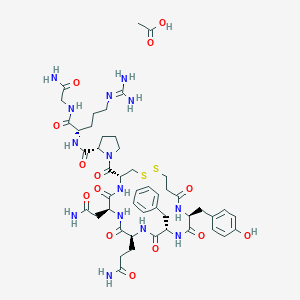

分子式 |

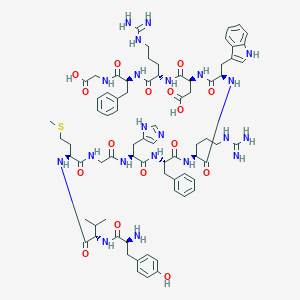

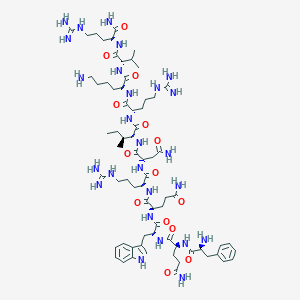

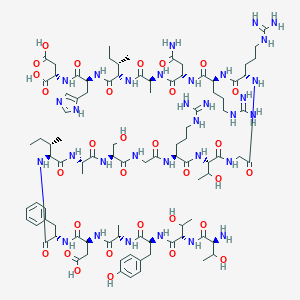

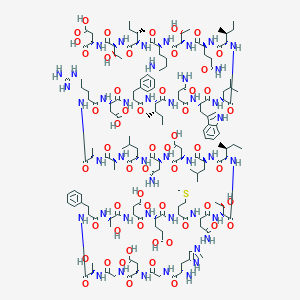

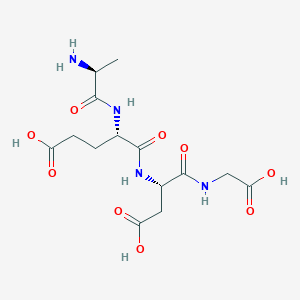

C48H68N14O14S2 |

分子量 |

1129.3 g/mol |

IUPAC 名称 |

acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1 |

InChI 键 |

MLSVJHOYXJGGTR-IFHOVBQLSA-N |

SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

手性 SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |

规范 SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

纯度 |

>98% |

相关CAS编号 |

16679-58-6 (Parent) |

序列 |

CYFQNCPRG |

同义词 |

1-Deamino-8-D-arginine Vasopressin 1-Desamino-8-arginine Vasopressin Acetate, Desmopressin Adiuretin Adiuretin SD Apo-Desmopressin Arginine Vasopressin, Deamino DDAVP Deamino Arginine Vasopressin Desmogalen Desmopressin Desmopressin Acetate Desmopressin Monoacetate Desmopressin Monoacetate, Trihydrate Desmopressine Ferring Desmospray Desmotabs Ferring, Desmopressine Minirin Minurin Monoacetate, Desmopressin Monoacetate, Trihydrate Desmopressin Nocutil Octim Octostim Trihydrate Desmopressin Monoacetate Vasopressin, 1-Deamino-8-D-arginine Vasopressin, 1-Desamino-8-arginine Vasopressin, Deamino Arginine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of desmopressin acetate?

A1: Desmopressin acetate exerts its effects primarily by binding to vasopressin V2 receptors in the kidneys. This binding triggers a cascade of events leading to increased water reabsorption and decreased urine production. [, , , ]

Q2: How does desmopressin acetate influence platelet function?

A2: Desmopressin acetate stimulates the release of von Willebrand factor (vWF) from endothelial cells. [, , ] This increase in vWF enhances platelet adhesion and aggregation, thereby promoting hemostasis. [, , ]

Q3: Can desmopressin acetate affect bleeding time in patients with cirrhosis?

A3: Yes, studies indicate that desmopressin acetate can significantly shorten the bleeding time in patients with cirrhosis. This effect is linked to the drug's ability to increase levels of factor VIII, vWF, and ristocetin cofactor activity. []

Q4: How does desmopressin acetate impact hepatic stellate cells (HSCs)?

A4: Research suggests that desmopressin acetate can alter the function and morphology of HSCs. [] Specifically, it may influence HSC proliferation, contraction, and the secretion of matrix metalloproteinases (MMPs), potentially contributing to increased vascular resistance in the hepatic sinus. []

Q5: What is the molecular formula and weight of desmopressin acetate?

A5: The molecular formula of desmopressin acetate is C46H64N14O12S2, and its molecular weight is 1069.24 g/mol. [, ]

Q6: How does pH affect the stability of desmopressin acetate?

A6: Desmopressin acetate exhibits varying stability under different pH conditions. It degrades faster in acidic and basic environments. Optimal stability is observed at a pH range of 4 to 5. []

Q7: What is the impact of temperature and light on desmopressin acetate stability?

A7: High temperatures and exposure to sunlight can accelerate the decomposition of desmopressin acetate. [] Therefore, appropriate storage conditions are crucial to maintain its efficacy.

Q8: What are the clinical applications of desmopressin acetate?

A8: Desmopressin acetate finds use in treating various conditions, including:

- Central diabetes insipidus [, ]

- Primary nocturnal enuresis [, ]

- Bleeding disorders like mild hemophilia A and von Willebrand’s disease [, ]

- Controlling bleeding during and after surgery, especially cardiac surgery [, , ]

Q9: Can desmopressin acetate be used to manage hyponatremia?

A9: Yes, desmopressin acetate has shown efficacy in preventing and reversing the inadvertent overcorrection of hyponatremia. [] By reducing urine output, it helps stabilize sodium levels. []

Q10: Is desmopressin acetate effective in treating esophageal varices bleeding?

A10: Clinical observations suggest that desmopressin acetate effectively controls esophageal varices bleeding and demonstrates superior efficacy compared to pituitrin. []

Q11: How is desmopressin acetate administered?

A11: Desmopressin acetate can be administered intravenously, intranasally, orally, or subcutaneously, with each route influencing its pharmacokinetic profile. [, , , ]

Q12: What factors influence the effectiveness of desmopressin acetate in controlling bleeding?

A12: Factors like dosage, frequency of administration, severity of the bleeding disorder, and individual patient response influence its effectiveness in controlling bleeding. [, , ]

Q13: Are there preclinical models to study desmopressin acetate?

A13: Yes, various animal models, including rats, have been used to investigate the effects of desmopressin acetate on parameters like hindlimb perfusion pressure and vein graft patency. [, ]

Q14: What strategies are being explored to enhance desmopressin acetate delivery?

A14: Research focuses on developing novel drug delivery systems for desmopressin acetate, such as transdermal patches utilizing nano/submicron emulsions, to improve patient comfort and potentially enhance bioavailability. [, ]

Q15: What are the benefits of formulating desmopressin acetate as tablets?

A15: Formulating desmopressin acetate as tablets aims to enhance its stability, facilitate precise dosing, and improve patient compliance compared to other routes of administration. [, ]

Q16: What is a serious potential side effect of desmopressin acetate?

A16: Hyponatremia is a potentially serious side effect, especially with higher doses or prolonged use. Regular monitoring of electrolyte levels is crucial. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。